molecular formula C6H12O2 B160861 (R)-2-hydroxy-3-hexanone CAS No. 125850-18-2

(R)-2-hydroxy-3-hexanone

Cat. No. B160861
M. Wt: 116.16 g/mol
InChI Key: ZWBUSAWJHMPOEJ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-hydroxy-3-hexanone is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as food, pharmaceuticals, and perfumes. It is a colorless liquid with a sweet, fruity odor and is commonly used as a flavoring agent in the food industry. The purpose of

Mechanism Of Action

The mechanism of action of (R)-2-hydroxy-3-hexanone is not fully understood. However, it is believed to interact with various receptors in the body, including taste and olfactory receptors. It has also been shown to have antibacterial and antifungal properties, which may be due to its ability to disrupt cell membranes.

Biochemical And Physiological Effects

(R)-2-hydroxy-3-hexanone has been shown to have various biochemical and physiological effects. In a study conducted on rats, it was found to have a hypoglycemic effect, which may be due to its ability to stimulate insulin secretion. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage in the body.

Advantages And Limitations For Lab Experiments

(R)-2-hydroxy-3-hexanone has several advantages for lab experiments. It is a relatively simple molecule to synthesize and can be produced in large quantities. It also has a distinct odor, which makes it easy to detect in experiments. However, one limitation is that it is a chiral molecule, which means that it has two enantiomers that may have different properties. This can make it difficult to study the molecule in certain experiments.

Future Directions

There are several future directions for research on (R)-2-hydroxy-3-hexanone. One area of interest is its potential as a drug delivery agent. It has been shown to have antibacterial and antifungal properties, which may make it useful in the development of new antimicrobial drugs. Another area of interest is its potential as a flavoring agent in the food industry. Further research may be needed to determine the safety and efficacy of using (R)-2-hydroxy-3-hexanone as a food additive. Additionally, more research is needed to fully understand the mechanism of action and physiological effects of (R)-2-hydroxy-3-hexanone.

Synthesis Methods

(R)-2-hydroxy-3-hexanone can be synthesized through various methods, including enzymatic resolution, asymmetric synthesis, and microbial fermentation. Enzymatic resolution involves the use of enzymes to selectively separate the two enantiomers of the molecule. Asymmetric synthesis involves the use of chiral reagents or catalysts to produce the desired enantiomer. Microbial fermentation involves the use of microorganisms such as bacteria or fungi to produce the molecule.

Scientific Research Applications

(R)-2-hydroxy-3-hexanone has been extensively researched for its potential applications in various fields. In the food industry, it is commonly used as a flavoring agent due to its sweet, fruity odor. It has also been studied for its potential use as a fragrance in perfumes and cosmetics. In the pharmaceutical industry, it has been investigated for its potential as a drug delivery agent and for its antibacterial and antifungal properties.

properties

CAS RN

125850-18-2

Product Name

(R)-2-hydroxy-3-hexanone

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(2R)-2-hydroxyhexan-3-one

InChI

InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

ZWBUSAWJHMPOEJ-RXMQYKEDSA-N

Isomeric SMILES

CCCC(=O)[C@@H](C)O

SMILES

CCCC(=O)C(C)O

Canonical SMILES

CCCC(=O)C(C)O

synonyms

3-Hexanone, 2-hydroxy-, (R)- (9CI)

Origin of Product

United States

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